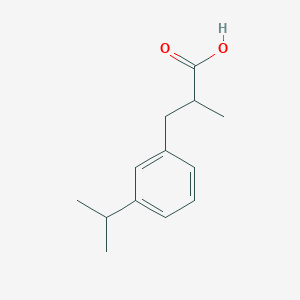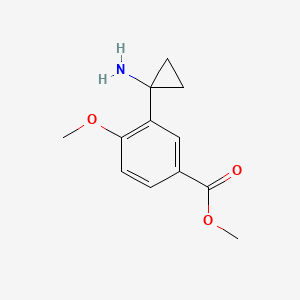![molecular formula C9H8BrF3O B13597847 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O It is a brominated derivative of phenylethanol, where the phenyl ring is substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the bromination of 1-[2-(trifluoromethyl)phenyl]ethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylethanols.
Oxidation Reactions: Products include 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone.
Reduction Reactions: Products include 1-[2-(trifluoromethyl)phenyl]ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-Bromo-1-[2-(trifluoromethyl)phenyl]propane: Similar structure but with an additional carbon atom in the alkyl chain.
Uniqueness
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8BrF3O |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
MFPKRMFKSBNMSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CBr)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)






![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)
![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

